molecular formula C75H108N20O13 B1604648 Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)- CAS No. 84676-91-5

Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-

Cat. No. B1604648
CAS RN: 84676-91-5
M. Wt: 1497.8 g/mol
InChI Key: SAPCBHPQLCZCDV-QVBDNUAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substance P is a neuropeptide that belongs to the tachykinin family. It is composed of 11 amino acids and is widely distributed in the central and peripheral nervous systems. Substance P plays a crucial role in various physiological processes, including pain perception, inflammation, and mood regulation.

Scientific Research Applications

1. Application in Thyroid Cancer Research

  • Summary of the Application: Substance P and its receptor, Neurokinin-1 Receptor (NK-1R), have been found to play a significant role in the progression of thyroid cancer (TC). The binding of Substance P to NK-1R in neoplastic cells promotes cell growth, protects tumor cells from apoptosis, triggers invasion and metastasis, and stimulates endothelial cell proliferation for tumor angiogenesis .
  • Methods of Application: The study involved the analysis of the overexpression of Substance P and NK-1R in all types of human TC (papillary, follicular, medullary, anaplastic), as well as metastatic lesions, compared to the normal thyroid gland .
  • Results or Outcomes: The study found that TC cells synthesize and release Substance P, which exerts its multiple functions through autocrine, paracrine, intracrine, and neuroendocrine processes, including the regulation of tumor burden. Consequently, the secretion of Substance P from TC results in increased SP levels in plasma, which are significantly higher in TC patients compared to controls .

2. Application in General Cancer Research

  • Summary of the Application: The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system has been found to be involved in cancer development and has been associated with poor prognosis .
  • Methods of Application: The study involved the analysis of the roles of Substance P in cancer development. It was found that Substance P promotes the mitogenesis/migration of tumor cells, exerts antiapoptotic action, increases the glycolytic rate (Warburg effect), stimulates the growth of blood vessels, and acts through autocrine, paracrine, and neuroendocrine mechanisms .
  • Results or Outcomes: The study found that tumor cells overexpress NK-1R, which is involved in their viability. NK-1R antagonists promote apoptosis in tumor cells in a concentration-dependent manner, block the migration of cancer cells, prevent metastasis, and inhibit angiogenesis .

3. Application in Canine Medicine

  • Summary of the Application: Substance P binds to the Neurokinin-1 (NK-1) receptors found in the emetic center of the CNS to induce emesis. Maropitant is a selective NK-1 receptor antagonist that inhibits the binding of Substance P to NK-1 receptors. It is commonly used for the prevention and treatment of vomiting in dogs .
  • Methods of Application: A systematic literature review was performed to identify literature during the past 20 years (2001-2021) using databases, such as ScienceDirect, PubMed, Scopus, and Google Scholar .
  • Results or Outcomes: Maropitant has demonstrated therapeutic efficacy in dogs for managing acute vomiting associated with pancreatitis, gastritis, and parvoviral enteritis. It can also prevent and treat chemotherapy-induced emesis and can delay the signs of nausea and adverse gastrointestinal effects .

4. Application in Human Pathology

  • Summary of the Application: The Substance P/Neurokinin-1 Receptor (SP/NK-1R) system is involved in many human pathologies, including emotional behavior, stress, depression, anxiety, emesis, vomiting, migraine, alcohol addiction, seizures, neurodegeneration, pain, inflammation, hepatitis, hepatotoxicity, cholestasis, pruritus, myocarditis, bronchiolitis, abortus, bacteria and viral infection (e.g., HIV infection), and cancer .
  • Methods of Application: The study involved the analysis of the roles of Substance P in human pathology. It was found that Substance P promotes the mitogenesis/migration of tumor cells, exerts antiapoptotic action, increases the glycolytic rate (Warburg effect), stimulates the growth of blood vessels, and acts through autocrine, paracrine, and neuroendocrine mechanisms .
  • Results or Outcomes: The study found that tumor cells overexpress NK-1R, which is involved in their viability. NK-1R antagonists promote apoptosis in tumor cells in a concentration-dependent manner, block the migration of cancer cells, prevent metastasis, and inhibit angiogenesis .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPCBHPQLCZCDV-QVBDNUAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H108N20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233656
Record name Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-

CAS RN

84676-91-5
Record name Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P, arg(1)-pro(2)-trp(7),(9)-leunh(2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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